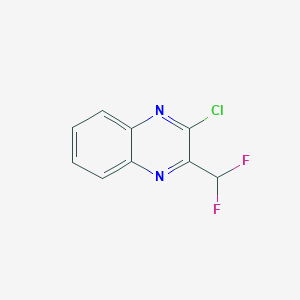
2-Chloro-3-(difluoromethyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(difluoromethyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of chloro and difluoromethyl groups in this compound enhances its chemical reactivity and potential biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(difluoromethyl)quinoxaline typically involves the condensation of 2-chloroquinoxaline with difluoromethylating agents. One common method includes the reaction of 2-chloroquinoxaline with difluoromethyl sulfonium salts in the presence of a photocatalyst under visible light . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
2-Chloro-3-(difluoromethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Addition Reactions: The difluoromethyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution: Formation of 2-amino-3-(difluoromethyl)quinoxaline or 2-thio-3-(difluoromethyl)quinoxaline.
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of dihydroquinoxalines.
科学的研究の応用
2-Chloro-3-(difluoromethyl)quinoxaline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent. The compound’s unique structure allows it to interact with various biological targets.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to modulate biological pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
作用機序
The mechanism of action of 2-Chloro-3-(difluoromethyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and difluoromethyl groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding domain .
類似化合物との比較
Similar Compounds
- 2-Chloro-3-(trifluoromethyl)quinoxaline
- 2-Chloro-3-(methyl)quinoxaline
- 2-Chloro-3-(phenyl)quinoxaline
Uniqueness
2-Chloro-3-(difluoromethyl)quinoxaline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .
特性
分子式 |
C9H5ClF2N2 |
|---|---|
分子量 |
214.60 g/mol |
IUPAC名 |
2-chloro-3-(difluoromethyl)quinoxaline |
InChI |
InChI=1S/C9H5ClF2N2/c10-8-7(9(11)12)13-5-3-1-2-4-6(5)14-8/h1-4,9H |
InChIキー |
SSWQHSNBYVRJSC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


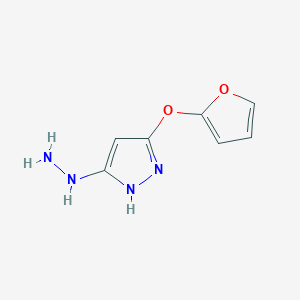




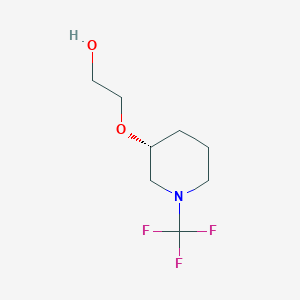
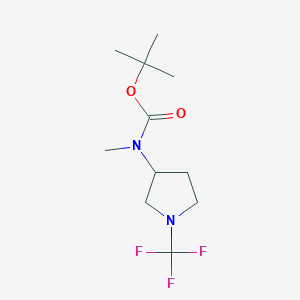

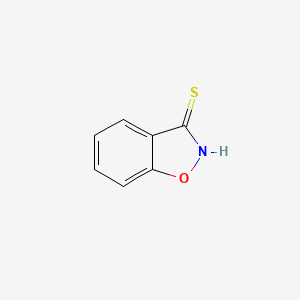
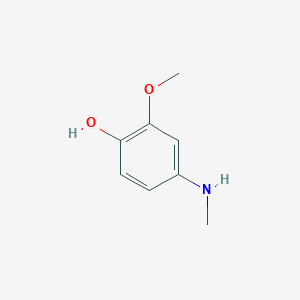

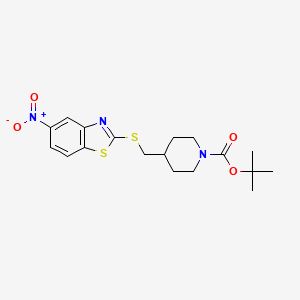
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13965158.png)
![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13965164.png)
